7-Methoxy-D-tryptophan
Overview
Description
7-Methoxy-D-tryptophan is a derivative of the amino acid tryptophan, characterized by the presence of a methoxy group at the 7th position of the indole ring
Mechanism of Action
Target of Action
7-Methoxy-D-tryptophan is a derivative of the essential amino acid tryptophan . Tryptophan and its derivatives are known to interact with multiple receptors, making them versatile in their biological activities . The primary targets of this compound are likely to be similar to those of tryptophan and its other derivatives, which include various enzymes and receptors involved in the kynurenine and serotonin pathways .
Mode of Action
It is known that tryptamines, a class of compounds that includes tryptophan and its derivatives, act primarily as agonists of the 5-ht2a receptor . This interaction can lead to profound changes in sensory perception, mood, and thought . It is plausible that this compound may have similar interactions with its targets, leading to changes in cellular function and signaling.
Biochemical Pathways
Tryptophan and its derivatives are involved in several biochemical pathways. These include the kynurenine pathway, the serotonin pathway, and direct transformation by gut microbiota . The kynurenine and serotonin pathways are particularly important as they lead to the production of several bioactive molecules that significantly affect mammalian physiology . As a derivative of tryptophan, this compound may influence these pathways, potentially affecting their downstream effects.
Pharmacokinetics
1-methyltryptophan, a similar tryptophan derivative, is known for its good intestinal absorption, low clearance, and low binding to plasmatic proteins . These properties suggest a high bioavailability, which could also be true for this compound.
Result of Action
These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules or ions in the environment. Moreover, the gut microbiota may also play a role in modulating the action of this compound, as it does with other tryptophan derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-D-tryptophan typically involves the modification of tryptophan through various chemical reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The methoxy group can then be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-D-tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the indole ring can be achieved using reagents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various indoline derivatives .
Scientific Research Applications
7-Methoxy-D-tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: Studied for its role in metabolic pathways and its potential as a precursor for neurotransmitters.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of specialty chemicals and as a research tool in drug discovery
Comparison with Similar Compounds
Tryptophan: The parent compound, essential for protein synthesis and a precursor to serotonin.
5-Methoxytryptophan: Another methoxy-substituted tryptophan derivative with distinct biological activities.
Indole-3-acetic acid: A plant hormone derived from tryptophan, involved in growth and development.
Uniqueness: 7-Methoxy-D-tryptophan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7th position of the indole ring differentiates it from other tryptophan derivatives and contributes to its specific interactions with molecular targets .
Properties
IUPAC Name |
(2R)-2-amino-3-(7-methoxy-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-10-4-2-3-8-7(6-14-11(8)10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZROTSTMQSBFK-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1NC=C2C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457291 | |
Record name | 7-METHOXY-D-TRYPTOPHAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
808145-87-1 | |
Record name | 7-METHOXY-D-TRYPTOPHAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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